molecular formula C14H15ClN4O3 B6505110 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea CAS No. 1396851-72-1

1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea

Cat. No.: B6505110
CAS No.: 1396851-72-1
M. Wt: 322.75 g/mol
InChI Key: SQGCZTUMIPGBCX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a methoxy group, and a pyrimidinyl urea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and 6-ethoxypyrimidin-4-amine.

    Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under controlled temperature and pH conditions to ensure high yield and purity.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to meet the demand for large quantities.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or pyrimidine moiety.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-3-(6-methoxypyrimidin-4-yl)urea: This compound has a methoxy group instead of an ethoxy group on the pyrimidine ring, which may affect its chemical and biological properties.

    1-(5-chloro-2-methoxyphenyl)-3-(6-aminopyrimidin-4-yl)urea: The presence of an amino group instead of an ethoxy group can lead to different reactivity and biological activities.

    1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-2-yl)urea: The position of the ethoxy group on the pyrimidine ring can influence the compound’s properties and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various scientific and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(6-ethoxypyrimidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3/c1-3-22-13-7-12(16-8-17-13)19-14(20)18-10-6-9(15)4-5-11(10)21-2/h4-8H,3H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGCZTUMIPGBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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